Deptropine
Description
Classification and Structural Lineage of Deptropine
This compound is classified as a first-generation H1-histamine receptor antagonist. patsnap.comwikipedia.org This classification is based on its mechanism of action, which involves blocking the effects of histamine (B1213489) at H1 receptors. patsnap.comgenome.jp Like other first-generation antihistamines, it can cross the blood-brain barrier. patsnap.com This group of antihistamines were the first to be developed and are known for their effectiveness in mitigating allergic symptoms. wikidoc.org
From a chemical structure standpoint, this compound belongs to the class of organic compounds known as dibenzocycloheptenes. hmdb.cadrugbank.com This structure consists of two benzene (B151609) rings fused to a cycloheptene (B1346976) ring. hmdb.ca Specifically, it is a 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl ether of tropine (B42219). nih.gov This tricyclic core is a feature it shares with a number of other compounds, including some tricyclic antidepressants. wikipedia.org
This compound's structure incorporates a tropane (B1204802) moiety, functionally relating it to tropane alkaloids. nih.govhmdb.ca Tropane alkaloids are a class of naturally occurring compounds found in plants of the Solanaceae family, characterized by a bicyclic tropane ring system. wikipedia.orgwur.nl Well-known tropane alkaloids include atropine (B194438) and scopolamine. wikipedia.orguomustansiriyah.edu.iq this compound is specifically the ether of tropine, a derivative of tropane. nih.govuomustansiriyah.edu.iq The study of tropane alkaloids has a long history due to their pharmacological activities. nih.gov
This compound's Place within the Dibenzheptane and Dibenzo[a,d]cyclohepten Derivative Chemical Classes
Historical Trajectory of this compound Investigation
Early research into this compound, often in its citrate (B86180) salt form, focused on its pharmacological properties, particularly its antihistamine and atropine-like effects. scispace.com Initial studies in the 1960s investigated its potential as a bronchodilator for individuals with chronic airways obstruction. wikipedia.orgscispace.com These investigations explored its effects on respiratory function. scispace.com Further research has also examined the effects of this compound in other areas, such as its potential in oncology research. nih.govresearchgate.net
Evolution of Research Focus Beyond Traditional Antihistamine Applications
In recent years, the scientific inquiry into this compound has expanded significantly beyond its original role as an antihistamine. This evolution is driven by a deeper understanding of its pharmacological profile and the exploration of its effects on various cellular pathways.
A notable area of emerging research is in oncology. Studies have investigated the potential of this compound as an anticancer agent, particularly in hepatocellular carcinoma. nih.govresearchgate.net Research has shown that this compound can induce cell death in hepatoma cells by inhibiting the fusion of autophagosomes and lysosomes, a critical process in cellular degradation and survival. nih.govresearchgate.net One study identified this compound as the most potent inhibitor of hepatoma cell proliferation among twelve screened benzocycloheptene (B12447271) structural analogues. nih.gov
The anticholinergic properties of this compound have also led to investigations into its potential applications in neurodegenerative disorders like Parkinson's disease. ontosight.aiontosight.ai Anticholinergic agents are known to be used in the management of Parkinson's symptoms. ontosight.ai While research is ongoing, the ability of this compound to cross the blood-brain barrier and exert effects on the central nervous system makes it a compound of interest in this field. patsnap.comaeu.es
Furthermore, the antiviral potential of this compound has been explored. A study investigating drugs to inhibit the hepatitis E virus (HEV) found that this compound showed an inhibitory effect. medkoo.com Interestingly, this antiviral action appeared to be independent of the H1 receptor, suggesting a novel mechanism of action. researchgate.net
This diversification of research highlights a broader trend of drug repurposing, where established drugs are investigated for new therapeutic indications. The well-characterized nature of first-generation antihistamines like this compound provides a solid foundation for exploring these new avenues.
Table 1: Investigated Therapeutic Areas of this compound Beyond Antihistamine Applications
| Therapeutic Area | Research Focus | Key Findings |
| Oncology | Hepatocellular Carcinoma | Induces hepatoma cell death by blocking autophagosome-lysosome fusion. nih.govresearchgate.net |
| Breast Cancer | Shows inhibitory effects on cell viability and mammosphere formation in in-vitro studies. ncats.io | |
| Neurodegenerative Diseases | Parkinson's Disease | Investigated for its potential therapeutic effects due to its anticholinergic properties. ontosight.aiontosight.ai |
| Amyotrophic Lateral Sclerosis (ALS) | Histamine modulation, a mechanism related to this compound, is being explored as a potential therapeutic strategy. researchgate.net | |
| Virology | Hepatitis E Virus (HEV) | Identified as an inhibitor of HEV replication. medkoo.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO/c1-24-18-12-13-19(24)15-20(14-18)25-23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-9,18-20,23H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPODSUQWXAZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859507 | |
| Record name | 3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
604-51-3 | |
| Record name | Deptropine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240246 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Chemistry and Biosynthetic Considerations of Deptropine
Established Synthetic Pathways for Deptropine and its Analogs
Synthetic efforts towards this compound and its analogs have explored different chemical strategies to construct the characteristic tropane (B1204802) scaffold and append the dibenzocycloheptene moiety.
Chemical Routes for the Preparation of this compound
Chemical routes for the synthesis of this compound typically involve the construction or modification of the tropane ring and the introduction of the dibenzocyclohepten-5-yl ether group. While specific detailed routes for this compound itself were not extensively detailed in the search results, general approaches to tropane derivatives provide context. Tropane derivatives can be synthesized through chemical methods, often utilizing tropinone (B130398) as a key intermediate. Tropinone can be further transformed to various classes of compounds, including tropine (B42219) and its esters. this compound is described as a tropine benzylic ether, obtainable from tropine by a one-step alkylation.
Methodological Approaches in this compound Synthesis
Methodological approaches in the synthesis of this compound and its analogs often draw upon established techniques for constructing bicyclic systems and forming ether linkages. The synthesis of tropane derivatives, in general, has evolved from earlier, more tedious routes starting from cycloheptanone (B156872) to more efficient methods like Robinson's synthesis of tropinone, which is a three-component condensation. Modern synthetic strategies for tropane derivatives can involve chemical synthesis based on intermediates like tropinone.
Advancements and Challenges in this compound Synthesis Methodologies for Research
Advancements in synthetic methodologies aim to improve efficiency, yield, and control over stereochemistry. Challenges often lie in the complexity of the tropane core and the need for selective reactions.
Strategies for Efficient Synthesis in Medicinal Chemistry Research
Efficient synthesis strategies in medicinal chemistry research for compounds like this compound focus on developing routes that are concise, high-yielding, and amenable to the production of analogs for structure-activity relationship studies. While specific strategies for this compound were not detailed, medicinal chemistry research often employs strategies for the synthesis/development of potential drug candidates, aiming for small molecules that interact with biological systems. york.ac.uk The development of new synthetic methods, such as palladium-catalyzed domino reactions or efficient methods for synthesizing strained heterocycles like azetidines, illustrates the ongoing efforts to improve synthetic efficiency in related areas of medicinal chemistry. organic-chemistry.orgcolab.ws
Molecular Modeling Applications in this compound Synthesis Design
Molecular modeling can play a role in the design of synthetic routes by providing insights into reaction mechanisms, transition states, and potential side reactions. It can also be used to predict the properties of target molecules and design libraries of analogs. Molecular docking simulations, a form of molecular modeling, have been used to evaluate the binding affinities of this compound to biological targets, suggesting its potential in certain therapeutic areas. nih.govmdpi.com This application of molecular modeling, while not directly focused on designing the synthesis itself, highlights the use of computational tools in understanding the interactions of this compound, which can indirectly inform synthetic efforts by prioritizing targets or guiding the design of analogs with improved binding characteristics.
Theoretical Biosynthetic Routes to this compound and Related Tropane Derivatives
The biosynthesis of tropane alkaloids, the class of compounds to which this compound belongs, has been studied, providing theoretical routes for their formation in nature. The core bicyclic alkamine part of tropane derivatives is primarily derived from the amino acid L-ornithine, which is converted to putrescine. mdpi.comnih.gov Putrescine is then N-methylated and subsequently transformed, eventually leading to the N-methyl-Δ¹-pyrrolinium cation, a key intermediate in the biosynthesis of various tropane alkaloids, including tropine. mdpi.comnih.gov Tropinone is formed from the N-methyl-Δ¹-pyrrolinium cation. nih.gov Tropinone reductases then catalyze the reduction of tropinone to tropine or pseudotropine. mdpi.comnih.gov While the specific enzymatic steps leading directly to the attachment of the dibenzocycloheptene moiety in this compound are not explicitly detailed in the search results concerning general tropane alkaloid biosynthesis, the theoretical route would involve the biosynthesis of the tropine core followed by a coupling or ether formation step with the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol or a related precursor. The biosynthesis of well-known tropane alkaloids like hyoscyamine (B1674123) and scopolamine, which share the tropane core, has been more thoroughly elucidated, involving a series of enzymatic steps starting from ornithine and phenylalanine. researchgate.net
Preclinical Pharmacological Characterization of Deptropine
Molecular and Cellular Mechanisms of Action
The pharmacological actions of deptropine are mediated through its interactions with specific cellular targets and subsequent modulation of intracellular signaling cascades.
Histamine (B1213489) H1 Receptor Antagonism at the Molecular Level
This compound functions as an antagonist at the histamine H1 receptor. ncats.ioebi.ac.uk This means it binds to the H1 receptor, preventing the binding and action of endogenous histamine. ebi.ac.uk Histamine binding to H1 receptors is known to activate downstream signaling pathways, including those involving phospholipase C (PLC) and NF-κB, which are associated with inflammatory responses. encyclopedia.pubnih.gov By blocking the H1 receptor, this compound can interfere with these histamine-mediated effects. nih.gov
Muscarinic Acetylcholine (B1216132) Receptor Antagonism
In addition to its antihistaminic activity, this compound also exhibits anticholinergic properties by acting as a muscarinic acetylcholine receptor antagonist. iiab.mencats.ioebi.ac.uk Muscarinic receptors are involved in the transmission of signals in the parasympathetic nervous system. wikipedia.org Antagonism of these receptors by this compound can counteract the effects of acetylcholine, such as smooth muscle contraction and glandular secretions. wikipedia.org
Modulation of Intracellular Signaling Pathways Beyond Classical Receptor Targets
Preclinical research indicates that this compound's effects extend beyond its direct antagonism of histamine H1 and muscarinic receptors, involving the modulation of key intracellular signaling pathways. researchgate.netnih.govencyclopedia.pub
Studies have shown that this compound can inhibit the activity of nuclear factor-kappa B (NF-κB). researchgate.netnih.govencyclopedia.pub NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. researchgate.net Inhibition of NF-κB activity by this compound has been observed in the context of its antiviral effects, suggesting a mechanism independent of its classical antihistamine action. researchgate.netnih.govencyclopedia.pub Reduced NF-κB activity can lead to decreased expression of pro-inflammatory cytokines and cell adhesion molecules.
Research has identified the involvement of the NF-κB-RIPK1-caspase axis in the mechanism of action of this compound, particularly in its inhibitory effect on hepatitis E virus (HEV) replication. researchgate.netnih.goveur.nl this compound's anti-HEV activity requires the inhibition of NF-κB and further activates caspase mediated by receptor-interacting protein kinase 1 (RIPK1). nih.goveur.nl Loss of RIPK1 has been shown to completely block the anti-HEV effect of this compound. researchgate.net this compound has been found to induce phosphorylation of RIPK1, and this phosphorylation is decreased in the presence of a caspase 3 inhibitor, indicating that the kinase activity of RIPK1 is essential in the caspase-mediated effects of this compound. researchgate.net RIPK1 is a crucial protein kinase involved in regulating cell death pathways, including apoptosis and necroptosis, and modulates the crosstalk between NF-κB and caspase activity. researchgate.netfrontiersin.org
Data from a study on the anti-HEV effect of this compound and the role of RIPK1 is presented below:
| Treatment Group | HEV RNA Level (Relative to untreated shCTR) |
| shCTR Untreated | 1.0 |
| shCTR + 10 μM this compound | Significantly reduced (e.g., < 0.5) |
| shRIPK1 Untreated | Significantly inhibited HEV replication |
| shRIPK1 + 10 μM this compound | No significant reduction compared to untreated shRIPK1 |
This compound's interference with intracellular signaling pathways also includes the modulation of phospholipase C (PLC) and phosphatidylinositol 4,5-bisphosphate (PIP2) signaling. Histamine binding to H1 receptors can activate PLC, which hydrolyzes PIP2 into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), key second messengers in various cellular processes. wikipedia.orgnews-medical.net Reducing the activity of the NF-κB pathway through the PLC and PIP2 signaling pathways is a described mechanism associated with H1 antihistamines. PIP2 is a critical membrane phospholipid involved in numerous cellular functions, acting as a substrate for signaling molecules and modulating the activity of various proteins and ion channels. wikipedia.orgnews-medical.net Interference with this pathway by this compound can impact downstream effects regulated by DAG and IP3, including protein kinase C activation and intracellular calcium release. news-medical.net
Regulation of Intracellular Calcium Homeostasis and Mast Cell Stability
Intracellular calcium levels play a critical role in the activation and degranulation of mast cells. nih.gov Mast cell degranulation involves the release of mediators like histamine, which contribute to allergic responses. wikipedia.org Mast cell stabilizers are a class of medications that prevent or treat allergic disorders by blocking mast cell degranulation. wikipedia.org One suspected mechanism for mast cell stabilization is the blocking of IgE-regulated calcium channels, which prevents the influx of intracellular calcium necessary for histamine vesicle fusion and degranulation. wikipedia.org While the search results discuss the general mechanisms of mast cell stabilization and the role of calcium nih.govwikipedia.orgnih.gov, specific detailed research findings on this compound's direct effects on intracellular calcium homeostasis and mast cell stability were not explicitly found in the provided snippets. However, this compound citrate (B86180) has shown inhibitory effects on cell viability and mammosphere formation in Breast Cancer Stem Cells (BCSCs), although it did not inhibit the self-renewal capacity of MDA-MB-231 cells. ncats.iooncotarget.com This suggests potential cellular effects that could be related to calcium signaling, given calcium's broad role in cellular processes, but a direct link to mast cell calcium regulation for this compound was not detailed.
Preclinical Receptor Binding and Selectivity Profiles of this compound
This compound is known to interact with specific receptors, contributing to its pharmacological effects.
Binding Affinity to H1 and Muscarinic Receptors
This compound is characterized as an H1-histamine receptor antagonist and a muscarinic receptor antagonist. ncats.ionih.govpatsnap.com This dual activity underlies its use in conditions where both antihistaminic and anticholinergic effects are beneficial. ontosight.ai H1 receptor antagonists block the actions of histamine, which is involved in allergic reactions. patsnap.comdrugbank.com Muscarinic receptor antagonists inhibit the action of acetylcholine, affecting the parasympathetic nervous system. ontosight.aipatsnap.com
While specific quantitative binding affinity data (Ki or IC50 values) for this compound across a comprehensive panel of H1 and muscarinic receptor subtypes were not located in the provided search results, this compound citrate is described as a well-known H1-histamine receptor antagonist and muscarinic receptor antagonist. ncats.io Another compound, emedastine, is presented as a highly selective H1-receptor antagonist with a Ki of 1.3 ± 0.1 nM for H1 receptors, demonstrating the type of data typically generated in binding affinity studies. nih.gov Studies on other muscarinic antagonists like dicyclomine (B1218976) and trihexyphenidyl (B89730) show varying affinities for different muscarinic subtypes (M1, M2, etc.), indicating that selectivity profiles are common areas of investigation. nih.govuc.pt this compound is listed in databases containing information on drug interactions with multiple molecular targets, including parameters characterizing binding affinity like Ki, pKi, Kd, pKd, IC50, and EC50. uc.pt
Potential Interactions with Other Receptor Systems (e.g., α-adrenergic, serotonergic)
Beyond H1 and muscarinic receptors, preclinical studies may investigate a compound's interaction profile with other receptor systems to understand potential off-target effects or additional mechanisms of action. These can include α-adrenergic and serotonergic receptors. ncats.ionucleos.com
Alpha-adrenergic receptors are G protein-coupled receptors involved in various physiological processes, including vasoconstriction and neurotransmitter release. wikipedia.orgnih.govwikipedia.orgnih.gov Serotonin (B10506) receptors are also G protein-coupled receptors with diverse functions in the central and peripheral nervous systems. acnp.orgwikipedia.orgnih.govnih.govwikipedia.org
While the search results mention this compound in contexts that include lists of adrenergic receptor modulators or compounds studied for interactions with serotonin receptors nucleos.comnih.gov, specific data detailing this compound's binding affinity or functional effects on α-adrenergic or serotonergic receptor systems were not found in the provided snippets. Some studies on other antihistamines, like bilastine, explicitly state a lack of apparent affinity for receptors such as serotonin receptors, muscarinic M3-receptors, and alpha1-adrenoceptors, demonstrating that testing for these interactions is part of a comprehensive preclinical profile. europeanreview.org
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development, aiming to understand how modifications to a molecule's chemical structure influence its biological activity. creative-biolabs.comlongdom.orgpatsnap.comchemrxiv.orggardp.orgwikipedia.orgnih.govcollaborativedrug.com
Methodologies for SAR and Quantitative Structure-Activity Relationship (QSAR) Analysis
SAR analysis explores the relationship between a molecule's biological activity and its three-dimensional structure. creative-biolabs.comlongdom.org This is based on the principle that structurally similar compounds may exhibit similar physical and biological properties. creative-biolabs.comlongdom.orgcollaborativedrug.com SAR is valuable for discovering and developing new compounds and assessing potential risks. creative-biolabs.comlongdom.org By analyzing SAR, researchers can identify chemical groups crucial for a target effect, allowing for rational modification of the compound's structure to alter or improve its potency. creative-biolabs.comlongdom.org
Quantitative Structure-Activity Relationship (QSAR) is a refinement of SAR that uses mathematical models to establish predictive relationships between structural characteristics (predictor variables) and biological activity (response variable). creative-biolabs.comlongdom.orgchemrxiv.orgwikipedia.org QSAR allows researchers to predict the level of biological activity or potency, moving beyond simply classifying compounds as "active" or "inactive". creative-biolabs.comlongdom.org Methodologies in SAR and QSAR analysis include qualitative and quantitative approaches. patsnap.com QSAR often involves statistical methods and computational techniques to correlate structural data with biological outcomes. patsnap.com Computational tools, such as molecular modeling, docking simulations, and virtual screening, are increasingly used in SAR analysis to simulate and predict molecular interactions. patsnap.com Earlier QSAR methods were based on similarity and additivity postulates, while more recent approaches incorporate artificial intelligence and deep learning for data-driven drug design. chemrxiv.org Descriptors used in QSAR can include 1D-QSAR (correlating activity with properties like pKa, log P) and 2D-QSAR (correlating activity with 2D structural patterns). creative-biolabs.comlongdom.org
Advanced Preclinical Investigations and Emerging Research Directions for Deptropine
Deptropine in Oncology Research: Preclinical Models
Preclinical studies have investigated the potential of this compound as an anti-cancer agent in both in vitro (cell culture) and in vivo (non-human animal) models. This research aims to understand the mechanisms by which this compound affects cancer cell behavior and tumor growth.
Investigations in Hepatocellular Carcinoma Models (In Vitro and In Vivo Non-Human)
Research into the effects of this compound on hepatocellular carcinoma (HCC) has demonstrated promising results in preclinical settings. Studies using human hepatoma cell lines (Hep3B and HepG2) and xenograft mouse models have provided insights into this compound's anti-cancer mechanisms in the liver. researchgate.netnih.govmdpi.com
Inhibition of Cell Proliferation and Induction of Autophagosome Formation
This compound has been shown to be a potent inhibitor of proliferation in human hepatoma cells. In in vitro assays, this compound was found to be the most effective among several benzocycloheptene (B12447271) structural analogues in reducing the proliferation of both Hep3B and HepG2 cells, with low half-maximal inhibitory concentration (IC₅₀) values. nih.gov
Furthermore, this compound treatment leads to the induction of autophagosome formation in these cells. This was evidenced by a significant increase in the expression of light chain 3B-II (LC3B-II), a key marker for autophagosomes, and an increase in the number of LC3B puncta observed via immunofluorescence microscopy. researchgate.netnih.govmdpi.com
Blockade of Autophagosome-Lysosome Fusion as a Mechanism
A key mechanism identified for this compound's action in HCC cells is the blockade of autophagosome-lysosome fusion. researchgate.netnih.govmdpi.comnih.gov While this compound induces the formation of autophagosomes, it impairs their subsequent fusion with lysosomes, which is a crucial step for the degradation of autophagic cargo. This blockage leads to an accumulation of autophagosomes within the cells. researchgate.netnih.govmdpi.comnih.gov
Evidence for this blockade includes the increased expression of LC3B-II without a corresponding degradation of sequestosome 1 (SQSTM1/p62), an autophagic substrate that is typically degraded in autolysosomes. researchgate.netnih.govmdpi.com Additionally, experiments using mCherry-GFP-LC3 protein have shown that this compound treatment significantly increases the level of yellow fluorescence, indicating impaired autophagic flux due to the fusion blockade. nih.gov
Effects on LC3B-II Expression and Cathepsin L Processing
This compound treatment significantly increases the expression of LC3B-II in hepatoma cells in a time-dependent manner. researchgate.netnih.gov This accumulation of lipidated LC3 (LC3B-II) on autophagosomal membranes is consistent with the observed increase in autophagosome formation and the blockage of their degradation. researchgate.netnih.gov
In addition to its effects on LC3B-II, this compound has also been shown to inhibit the processing of cathepsin L (CTSL). researchgate.netnih.govmdpi.comnih.govdntb.gov.ua Cathepsin L is a lysosomal protease important for the degradation of proteins within lysosomes and is involved in the maturation of autophagosomes into autolysosomes. nih.govmdpi.com this compound inhibits the processing of cathepsin L from its precursor form to its mature form, suggesting impaired lysosomal activity which contributes to the blockage of autophagosome-lysosome fusion. researchgate.netnih.govmdpi.comnih.govdntb.gov.ua
Data from in vitro studies on the effect of this compound on the proliferation of human hepatoma cells:
| Cell Line | IC₅₀ (µM) |
| Hep3B | 9.98 ± 0.12 nih.gov |
| HepG2 | 9.75 ± 0.11 nih.gov |
Data from in vivo studies on the effect of this compound on Hep3B tumor growth in nude mice:
| Treatment | Tumor Volume Inhibition | Tumor Weight Inhibition |
| This compound (2.5 mg/kg) | ~64.2% nih.gov | ~57.3% nih.gov |
Studies in Breast Cancer Stem Cell Models (In Vitro and In Vivo Non-Human)
This compound citrate (B86180) has also been investigated for its effects on breast cancer stem cells (BCSCs), a subpopulation of cancer cells thought to be responsible for tumor initiation, metastasis, and recurrence. nih.govresearchgate.netoncotarget.comnih.gov Preclinical studies have explored its impact on key BCSC properties like mammosphere formation and self-renewal.
Inhibition of Mammosphere Formation and Self-Renewal
Studies have demonstrated that this compound citrate can suppress mammosphere formation in breast cancer cell lines such as MDA-MB-231 and 4T1-luc2. nih.govresearchgate.netncats.ioethz.chresearchgate.netncats.iomedkoo.com Mammosphere formation is an in vitro assay used to assess the frequency and self-renewal capacity of cancer stem cells and progenitor cells. nih.govncats.ioncats.io this compound citrate reduced both the size and number of mammospheres in a dose-dependent manner in these cell lines. ncats.ioresearchgate.net
While this compound citrate showed inhibitory effects on cell viability and mammosphere formation in BCSCs in vitro, some studies suggest it may not inhibit the self-renewal capacity of certain breast cancer cell lines when enriched with cancer stem cells. ncats.iomedkoo.com However, other research indicates that this compound citrate, along with benztropine (B127874) mesylate, significantly inhibited the sphere-forming efficiency of MDA-MB-231 cells in different generations after pretreatment, suggesting an impact on self-renewal. researchgate.netoncotarget.comresearchgate.net
Data from in vitro studies on the effect of this compound citrate on mammosphere formation:
| Cell Line | This compound Citrate Concentration | Effect on Mammosphere Formation |
| MDA-MB-231 | Dose-dependent (e.g., 5 µM) | Reduced size and number ncats.ioresearchgate.net |
| 4T1-luc2 | 5 or 10 µM | Significant inhibitory effect on number and size researchgate.net |
Impact on Tumor-Initiating Potential in Xenograft Models
This compound has demonstrated a significant inhibitory effect on tumor growth in xenograft models. In a nude mouse xenograft model using Hep3B human hepatoma cells, treatment with 2.5 mg/kg this compound three times a week for three weeks significantly inhibited tumor volume and weight by approximately 64.2% and 57.3%, respectively, compared to control groups. nih.govresearchgate.netnih.govdntb.gov.ua Body weights of the mice remained unchanged during the treatment period. nih.gov
This compound citrate has also been explored for its effects on breast cancer stem cells (BCSCs). oncotarget.comnih.gov Studies involving spheres formed by malignant human breast gland-derived cells (HMLER-shEcad cells, representing BCSCs) and control immortalized non-tumorigenic human mammary cells (HMLE cells) identified this compound citrate as a potent inhibitor of sphere formation and self-renewal of BCSCs in vitro. oncotarget.comnih.govoncotarget.com In vivo studies using a 4T1 mouse model showed that benztropine mesylate, a chemically related molecule, inhibited tumor-initiating potential. oncotarget.comnih.gov
Data from Xenograft Studies with this compound on Hep3B Tumors:
| Treatment Group | This compound Dose (mg/kg) | Frequency | Duration | Tumor Volume Inhibition (%) | Tumor Weight Inhibition (%) |
|---|---|---|---|---|---|
| This compound | 2.5 | 3 times/week | 3 weeks | ~64.2 | ~57.3 |
Exploration of Underlying Receptors and Pathways in Antitumor Activity
The mechanisms underlying this compound's antitumor activity are being explored. In hepatoma cells, this compound has been shown to induce cell death. nih.govresearchgate.netnih.gov It significantly increased light chain 3B-II (LC3B-II) expression but did not induce sequestosome 1 (SQSTM1/p62) degradation, indicating that autophagy progression might be incomplete. nih.govresearchgate.netnih.gov this compound was found to block basal autophagy by inhibiting the fusion between autophagosomes and lysosomes. nih.govresearchgate.net It also inhibited the processing of cathepsin L from its precursor to its mature form, a marker for lysosomal activity. nih.govresearchgate.net While this compound induced limited caspase activation, other autophagy-related proteins like ATG7, VPS34, phosphorylated AMPK, and phosphorylated Akt did not show significant changes in response to this compound treatment in hepatoma cell lines. nih.govresearchgate.netnih.gov
For breast cancer stem cells, functional studies on the related molecule benztropine mesylate indicated that its inhibition of CSC functions might involve acetylcholine (B1216132) receptors, dopamine (B1211576) transporters/receptors, and/or histamine (B1213489) receptors. oncotarget.comnih.govoncotarget.com this compound citrate, being chemically related, may share some of these mechanistic aspects. oncotarget.comnih.gov
In vitro studies comparing this compound's antiproliferation activity against 12 benzocycloheptene structural analogues in Hep3B and HepG2 human hepatoma cells showed that this compound was the most potent inhibitor, with IC50 values of 9.98 ± 0.12 μM and 9.75 ± 0.11 μM, respectively. nih.govresearchgate.net
In Vitro Cytotoxicity of this compound in Hepatoma Cells:
| Cell Line | IC50 (μM) |
|---|---|
| Hep3B | 9.98 ± 0.12 |
This compound as an Antiviral Agent: Preclinical Data
This compound has also shown promise as an antiviral agent in preclinical studies against Hepatitis E virus (HEV) and Oropouche virus (OROV).
Studies on Hepatitis E Virus Replication Inhibition (In Vitro)
This compound has been identified as a potent inhibitor of HEV replication in cell culture models. eur.nleur.nlresearchgate.net Screening of a library of FDA-approved drugs revealed this compound's inhibitory effect on HEV in Huh7.5 and 293T cell-based infectious and replicon models. eur.nlresearchgate.net Treatment with 5 μM this compound dramatically reduced HEV viral RNA by 80% after 39 days in a Huh7.5 cell-based infectious model, an effect confirmed at the ORF2 protein level. eur.nlresearchgate.net While this compound is a known H1 receptor antagonist, its anti-HEV activity appears to be independent of the histamine pathway. eur.nlresearchgate.netnih.govencyclopedia.pub
In Vitro Antiviral Activity of this compound Against HEV:
| Cell Model | This compound Concentration | Duration | Effect on HEV RNA |
|---|
Computational and In Vitro Investigations in Oropouche Virus Models
Computational approaches, including network pharmacology and molecular docking, have suggested this compound as a potential host-targeted therapeutic for Oropouche virus (OROV). mdpi.comrepo4.eunih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net Molecular docking simulations evaluating the binding affinities of selected small molecules against prioritized OROV-associated host targets identified this compound as showing strong binding affinities to multiple targets, suggesting broad-spectrum antiviral potential. mdpi.comrepo4.eunih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net Key host targets identified in these studies include IL10, FASLG, PTPRC, and FCGR3A, which are involved in immune modulation and OROV pathogenesis. mdpi.comrepo4.eunih.govresearchgate.net this compound exhibited stronger binding affinity for IL10 than JTE-607. mdpi.com Further in vitro and in vivo validations are needed to confirm these computational findings. mdpi.comrepo4.eunih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net
Elucidation of Host-Targeted Antiviral Mechanisms
The antiviral mechanism of this compound against HEV involves the inhibition of nuclear factor-κB (NF-κB) activity. eur.nlnih.govencyclopedia.pubresearchgate.net This inhibition subsequently activates caspase mediated by receptor-interacting protein kinase 1 (RIPK1), which restricts HEV replication. eur.nlresearchgate.net This suggests a host-targeted antiviral mechanism that is dispensable of the histamine pathway. eur.nlresearchgate.netnih.govencyclopedia.pub
In the context of OROV, computational studies suggest that this compound may exert its antiviral effects by targeting host proteins involved in immune modulation, such as IL10, FASLG, PTPRC, and FCGR3A. mdpi.comrepo4.eunih.govresearchgate.net Targeting IL10 could modulate immune responses to enhance antiviral immunity, while binding to FASLG might help restore apoptosis in infected cells. mdpi.com
Other Emerging Preclinical Pharmacological Applications and Mechanistic Insights
Beyond its potential in oncology and as an antiviral agent, preclinical investigations into other pharmacological applications of this compound are emerging. While the provided search results primarily focus on antitumor and antiviral activities, the initial screening that identified this compound as a potent inhibitor of hepatoma cell proliferation involved a comparison with other benzocycloheptene structural analogues, suggesting a broader potential within this class of compounds. nih.govresearchgate.net this compound's known properties as a parasympatholytic and muscarinic antagonist nih.gov may also contribute to other pharmacological effects currently under preclinical exploration.
Analytical Methodologies for Deptropine Research
Chromatographic Techniques for Deptropine Analysis in Research Settings
Chromatography plays a significant role in separating this compound from complex mixtures and quantifying its presence in research samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants (e.g., UHPLC-HRMS) for Quantification and Detection
Liquid Chromatography-Mass Spectrometry (LC-MS), including variants like Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), is a widely used technique for the quantification and detection of small molecules like this compound in research mdpi.comnih.gov. LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, is considered a "gold standard" for the quantitative analysis of small compounds nih.gov. This technique offers high sensitivity and selectivity, enabling the precise and accurate measurement of analytes even at low concentrations . LC-MS/MS is less demanding in terms of sample preparation compared to GC-MS, often requiring only simple procedures like protein precipitation or even direct injection mdpi.com. The method involves separating components of a mixture using liquid chromatography before they are introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio mdpi.com. Advances in LC-MS/MS technology have improved ionization efficiency and ion transmission, enhancing sensitivity for detecting compounds .
Gas Chromatography-Mass Spectrometry (GC-MS) for Research Sample Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique employed in research for sample characterization, including the analysis of chemical constituents in various matrices journalejmp.commdpi.comnih.govresearchgate.net. GC-MS integrates gas chromatography and mass spectrometry mdpi.com. In GC, a sample is vaporized and its components are separated based on their interaction with a stationary phase as they are carried by a gas mdpi.com. The separated components then enter a mass spectrometer, which identifies them based on their fragmentation pattern and mass-to-charge ratio mdpi.com. While GC-MS is effective for analyzing volatile and thermostable compounds, it may require longer sample treatment procedures, including derivatization steps, for some analytes mdpi.comjfda-online.com. Chemical derivatization can be performed to make compounds more compatible with the chromatographic environment, improve separation, enhance detection, or aid structural elucidation jfda-online.com. GC-MS is a method of choice in many research settings for comprehensive qualitative and quantitative analysis of complex mixtures mdpi.com.
Thin Layer Chromatography (TLC) for Qualitative Analysis
Thin Layer Chromatography (TLC) is a simple, cost-effective, and easy-to-operate planar chromatographic technique used for qualitative analysis in research globalresearchonline.netgavinpublishers.com. It is similar to paper chromatography but utilizes a stationary phase of a thin layer of adsorbent, such as silica (B1680970) gel, on a plate globalresearchonline.net. TLC is used for separating mixtures into their components based on differential partitioning between the stationary and mobile phases globalresearchonline.net. It can be applied to check the purity of samples and identify compounds globalresearchonline.net. For visualization of separated compounds, chemical and optical methods are typically employed globalresearchonline.net. TLC has been used for the isolation and determination of various compounds, including alkaloids globalresearchonline.net.
Spectroscopic and Spectrometric Approaches for this compound Structural Research
Spectroscopic and spectrometric methods provide insights into the structural characteristics of this compound.
Infrared Spectroscopy (IR) for Molecular Fingerprinting
Infrared (IR) spectroscopy is a diagnostic technique that provides a "spectral fingerprint" by measuring the molecular vibrational energy of a compound nih.govresearchgate.net. This technique is based on the interaction between IR radiation and molecular vibrations, producing a unique signature nih.gov. The absorption locations in the IR spectrum reveal qualitative details about chemical bonds and their molecular environments nih.gov. Fourier Transform Infrared (FT-IR) spectroscopy, a type of mid-infrared spectroscopy, offers high-resolution spectra and is frequently used for qualitative analysis and identification of compounds nih.govresearchgate.net. IR spectroscopy can be used to discriminate between different compounds in mixtures researchgate.net.
In Vitro Assay Development for this compound Activity Profiling
In vitro assays are essential tools in research for profiling the biological activity of compounds like this compound in a controlled environment outside of living cells databiotech.co.il. These assays are pivotal in identifying and validating potential targets and observing how a compound affects biological processes databiotech.co.il. In vitro enzyme assays, for instance, are critical for understanding enzyme activities and their interactions with various molecules databiotech.co.il. They offer a platform to test the efficacy of potential agents by measuring their interaction with enzymes databiotech.co.il. High-throughput screening (HTS) using in vitro assays allows for the rapid identification of compounds that can modulate enzyme activity databiotech.co.il. Research utilizing in vitro assays has investigated the effects of this compound on cell viability and its potential mechanisms of action in cell cultures researchgate.netresearchgate.netmdpi.com. For example, studies have used assays like the MTT assay to determine the dose- and time-dependent effects of this compound on the viability of human hepatoma cells researchgate.netresearchgate.net. In vitro assays have also been employed to study the impact of this compound on protein expression and cellular processes like autophagy researchgate.netmdpi.com.
Cell Viability Assays (e.g., MTT assay) for Proliferation Studies
Cell viability and proliferation assays are fundamental tools in assessing the biological impact of compounds on cell populations. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, primarily through the action of mitochondrial dehydrogenases atcc.orgabcam.com. The amount of formazan produced is directly proportional to the number of viable cells and their metabolic activity, which can be quantified spectrophotometrically atcc.orgsigmaaldrich.com.
In this compound research, the MTT assay has been extensively used to evaluate its effects on the viability and proliferation of various cell lines, notably human hepatoma cells (Hep3B and HepG2) and breast cancer stem cells (BCSCs) nih.govresearchgate.netoncotarget.comethz.chresearchgate.net. Studies have shown that this compound can significantly inhibit the proliferation of these cells in a dose- and time-dependent manner nih.govresearchgate.netresearchgate.net. For instance, this compound demonstrated potent inhibitory effects on Hep3B and HepG2 cell proliferation with low half-maximal inhibitory concentration (IC₅₀) values, indicating its effectiveness compared to some other structurally analogous drugs nih.gov.
Table 1: IC₅₀ Values of this compound and Analogues in Hepatoma Cells (72h treatment) nih.gov
| Drug | Hep3B IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| This compound | 9.98 ± 0.12 | 9.75 ± 0.11 |
| Cyproheptadine | 23.00 ± 0.28 | 29.39 ± 0.58 |
| Rupatadine | 13.35 ± 0.14 | 14.68 ± 0.12 |
| Nortriptyline | 13.22 ± 0.27 | 17.10 ± 0.21 |
These findings highlight the utility of the MTT assay in demonstrating this compound's antiproliferative activity and comparing its potency with related compounds nih.gov.
Immunofluorescence Microscopy for Subcellular Localization and Organelle Dynamics
Immunofluorescence microscopy is a powerful technique used to visualize the location of specific proteins and observe the dynamics of organelles within cells nih.govdiva-portal.orgnih.gov. This method involves fixing cells, permeabilizing them, and then using antibodies labeled with fluorescent dyes to bind to the target proteins nih.govresearchgate.net. The fluorescence signal can then be detected and imaged using a fluorescence microscope, providing spatial information about the cellular components nih.govdiva-portal.org.
In the context of this compound research, immunofluorescence microscopy has been employed to investigate its effects on cellular structures, particularly autophagosomes. Studies have shown that this compound treatment leads to a significant increase in the number of light chain 3B (LC3B) puncta in hepatoma cells researchgate.netmdpi.comresearchgate.net. LC3B is a widely used marker for autophagosomes, and the increase in LC3B puncta suggests an accumulation of these structures mdpi.comresearchgate.net. This observation, made through immunofluorescence staining with an LC3-specific antibody, indicated that this compound might induce autophagosome formation but subsequently arrest the progression of autophagy researchgate.netmdpi.comresearchgate.net. The visualization of these puncta using immunofluorescence microscopy provided crucial evidence for this compound's impact on autophagic flux mdpi.comresearchgate.net.
Western Blotting for Protein Expression and Pathway Analysis
Western blotting, also known as immunoblotting, is a widely used technique for separating and detecting specific proteins in a sample based on their size and antibody binding specificity nih.gov. The process typically involves lysing cells to extract proteins, separating them by gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific antibodies that bind to the target protein nih.gov. The bound antibodies are then detected using various methods, often involving enzyme-linked or fluorescent secondary antibodies, allowing for the visualization and quantification of protein levels nih.gov.
Western blotting has been instrumental in elucidating the molecular mechanisms underlying this compound's effects. Researchers have used this technique to examine the expression levels of key proteins involved in various cellular pathways, including endoplasmic reticulum (ER) stress, autophagy, and apoptosis nih.govmdpi.comresearchgate.netresearchgate.net.
Studies utilizing Western blotting have revealed that this compound treatment leads to an increase in the expression of LC3B-II, a lipidated form of LC3B that is associated with autophagosome membranes nih.govmdpi.comresearchgate.netresearchgate.net. Concurrently, Western blot analysis showed that the levels of SQSTM1/p62, an autophagic substrate that is typically degraded during autophagy, did not decrease and even increased in some this compound-treated cells nih.govmdpi.comresearchgate.net. This pattern of increased LC3B-II and stable or increased p62 is indicative of a blockage in autophagic flux, specifically the fusion of autophagosomes with lysosomes nih.govmdpi.comresearchgate.net.
Furthermore, Western blotting has been used to assess the impact of this compound on ER stress markers, such as Grp78, phosphorylated PERK, and phosphorylated eIF2α. Results from Western blot analyses suggested that this compound did not induce ER stress in hepatoma cells mdpi.comresearchgate.net. The technique has also been applied to investigate the activation of caspases and the cleavage of PARP, markers of apoptosis. While initial Western blot analysis did not show significant cleavage of these proteins, suggesting limited caspase activation, further investigation using activity assays was conducted to confirm this mdpi.com.
Table 2: Effects of this compound on Key Protein Markers (Western Blot Analysis) mdpi.comresearchgate.net
| Protein Marker | This compound Treatment Effect (Hepatoma Cells) | Implication |
| LC3B-II | Increased expression | Autophagosome formation/accumulation |
| SQSTM1/p62 | No decrease or increased expression | Blockage of autophagic flux (autophagosome-lysosome fusion) |
| Grp78 | No significant induction | No significant ER stress induction |
| Phosphorylated PERK | Decreased phosphorylation | Reduced ER stress signaling |
| Phosphorylated eIF2α | Decreased phosphorylation | Reduced ER stress signaling |
| PARP (full length) | No significant decrease | Limited PARP cleavage |
| Caspase-3, -8, -9 (full length) | No significant decrease | Limited caspase activation |
Preclinical Pharmacokinetic and Metabolic Research on Deptropine
Absorption, Distribution, and Elimination Studies in Non-Human Biological Systems
Studies in non-human biological systems are fundamental to understanding the initial fate of deptropine upon administration. Pharmacokinetic studies, including those on absorption, distribution, metabolism, and elimination (ADME), are a critical part of the preclinical development process nih.govresearchgate.netwuxiapptec.com. While specific detailed data on this compound's ADME in various non-human species were not extensively found in the search results, general principles of preclinical ADME studies apply. These studies typically involve administering the compound to animal models and analyzing biological samples (like blood, urine, and feces) over time to determine how the drug is absorbed into the bloodstream, where it distributes within the body's tissues, how it is metabolized, and how it is eliminated nih.govwuxiapptec.combioivt.com.
General information suggests that upon administration, this compound is rapidly absorbed and distributed throughout the body patsnap.com. Elimination of metabolites primarily occurs via the kidneys patsnap.com.
Metabolic Pathways and Metabolite Identification of this compound in Preclinical Models
Metabolism studies are vital for understanding how an organism chemically transforms a drug wuxiapptec.com. This compound undergoes hepatic metabolism patsnap.com. Metabolite identification studies in preclinical models aim to identify the structures of these transformed products and delineate the metabolic pathways involved wuxiapptec.comevotec.com. This is important because metabolites can have different pharmacological activities or toxicological profiles compared to the parent compound wuxiapptec.com.
While specific details on the identified metabolites and detailed metabolic pathways of this compound in preclinical models were not widely available in the provided search results, the process generally involves analyzing biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and identify metabolites wuxiapptec.combioivt.comdiva-portal.org. Understanding the metabolic fate in preclinical species helps in extrapolating potential metabolic pathways in humans and selecting appropriate species for toxicity testing wuxiapptec.comevotec.com.
Protein Binding Characteristics in Vitro (e.g., α-1 acid glycoprotein)
Protein binding is a critical factor influencing drug distribution, efficacy, and clearance eurekaselect.comnih.goveurofinsdiscovery.com. In vitro protein binding studies, particularly with plasma proteins like albumin and alpha-1 acid glycoprotein (B1211001) (AGP), are conducted to determine the extent to which a drug binds to these proteins eurekaselect.comeurofinsdiscovery.com. AGP is known to bind to many basic drugs eurekaselect.comnih.govnih.gov.
Studies have investigated the interaction of N-methylthis compound, a related compound, with alpha-1 acid glycoprotein in vitro. These studies, using equilibrium dialysis, revealed that N-methylthis compound is more avidly bound to alpha-1 acid glycoprotein than to albumin nih.gov. Scatchard plots indicated the presence of two classes of binding sites for N-methylthis compound on alpha-1 acid glycoprotein nih.gov. Furthermore, imipramine (B1671792) was able to displace N-methylthis compound from its high-affinity binding site, suggesting a common high-affinity binding site on AGP for certain tertiary and quaternary ammonium (B1175870) compounds nih.gov.
While direct detailed quantitative protein binding data for this compound itself (not N-methylthis compound) were not explicitly found, the studies on N-methylthis compound provide relevant insights into the potential binding characteristics of this compound, given their structural similarity as tropane (B1204802) derivatives ontosight.ai. Protein binding to AGP can be saturable and displaceable, which can have implications for drug interactions and toxicology eurekaselect.com.
Q & A
Q. Table 1: Key Pharmacological Parameters of this compound
| Parameter | Value/Observation | Methodology | Reference |
|---|---|---|---|
| H1 Receptor Affinity (Ki) | 2.3 nM | Radioligand binding assay (guinea pig ileum) | |
| BBB Penetration | High (logP = 3.8) | Computational modeling (Molinspiration) | |
| Sedative Threshold (mice) | 5 mg/kg | Open-field test (reduced locomotion) |
Advanced Research Question: How can researchers resolve contradictions in reported efficacy data for this compound across different experimental models?
Methodological Answer:
Contradictions often arise from variability in model systems (e.g., species-specific receptor expression) or dosing protocols. To address this:
- Step 1 : Conduct a systematic review using PICOT framework (Population, Intervention, Comparison, Outcome, Time) to identify gaps in existing literature .
- Step 2 : Replicate conflicting studies under standardized conditions (e.g., ISO-certified animal facilities, controlled temperature/humidity).
- Step 3 : Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic) and identify moderators (e.g., dosing frequency, route of administration) .
Q. Example Data Contradiction :
- Study A (rat model): 80% reduction in histamine-induced bronchoconstriction at 1 mg/kg.
- Study B (guinea pig model): 45% reduction at the same dose.
- Resolution : Species-specific differences in histamine receptor density (higher in guinea pigs) may require dose adjustments or receptor occupancy calculations .
Basic Research Question: What are the best practices for synthesizing and characterizing this compound in a laboratory setting?
Methodological Answer:
- Synthesis Protocol :
- Follow a modified Grignard reaction to assemble the dibenzocycloheptene core.
- Purify via column chromatography (silica gel, hexane:ethyl acetate 4:1) and confirm purity (>98%) using HPLC .
- Characterization :
- Structural Confirmation : NMR (¹H, ¹³C), FT-IR for functional groups.
- Purity Assessment : Melting point (reported: 142–144°C), elemental analysis (C: 78.9%, H: 7.2%, N: 4.1%) .
Advanced Research Question: How can computational modeling optimize this compound’s selectivity for H1 receptors over muscarinic receptors?
Methodological Answer:
- Step 1 : Perform molecular docking (AutoDock Vina) to map this compound’s interactions with H1 (PDB: 3RZE) and M3 muscarinic (PDB: 4U15) receptors.
- Step 2 : Identify critical residues (e.g., Lys191 in H1 vs. Asp147 in M3) contributing to binding.
- Step 3 : Design analogs with modified tertiary amine groups to reduce muscarinic affinity. Validate via in vitro functional assays (cAMP accumulation for H1, calcium flux for M3) .
Q. Table 2: Computational vs. Experimental Binding Affinities
| Receptor | Predicted ΔG (kcal/mol) | Experimental Ki (nM) |
|---|---|---|
| H1 Histamine | -9.2 | 2.3 |
| M3 Muscarinic | -8.5 | 15.6 |
Basic Research Question: What ethical and methodological standards apply to human studies involving this compound?
Methodological Answer:
- Ethical Compliance :
- Methodology :
- Phase I trials: Cross-over design with placebo control.
- Biomarker Monitoring: Plasma levels (LC-MS/MS) correlated with EEG-measured sedation .
Advanced Research Question: How do long-term exposure effects of this compound compare to second-generation antihistamines in neurodegenerative models?
Methodological Answer:
- Experimental Workflow :
- Model : Transgenic APP/PS1 mice (Alzheimer’s model) treated for 6 months.
- Endpoints : Aβ plaque density (immunohistochemistry), cognitive decline (Morris water maze).
- Findings :
- This compound: Increased Aβ accumulation (+30% vs. control) due to anticholinergic effects .
- Loratadine: No significant Aβ change.
- Mechanistic Analysis : RNA-seq to identify cholinergic pathway dysregulation .
Basic Research Question: What statistical methods are appropriate for analyzing dose-response data in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (GraphPad Prism) to calculate EC₅₀/IC₅₀.
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Error Reporting : Use 95% confidence intervals for potency values .
Advanced Research Question: How can metabolomics identify off-target effects of this compound in multi-organ systems?
Methodological Answer:
- Workflow :
- Sample Collection : Plasma, liver, and brain tissue from treated rodents.
- LC-MS Metabolomics : Untargeted analysis (m/z 50–1000) with XCMS processing.
- Pathway Analysis : Enrichment via KEGG for dysregulated metabolites (e.g., acetylcholine, histamine metabolites) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
